2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridine derivatives can be synthesized through various methods. For instance, one common method involves the reaction of organolithium reagents with pyrimidines . Another method involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. The exact structure would depend on the specific substituents on the pyridine ring .Chemical Reactions Analysis
Pyridine and its derivatives are involved in a wide range of chemical reactions. They can act as bases, nucleophiles, or ligands in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. For example, isonicotinamide, a pyridine derivative, is soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-4-10-5-9(6-12(14)15-10)13(18)16-11(7-17)8(2)3/h5-6,8,11,17H,4,7H2,1-3H3,(H,16,18)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFGOBMILFMPG-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)NC(CO)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=CC(=C1)C(=O)N[C@H](CO)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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